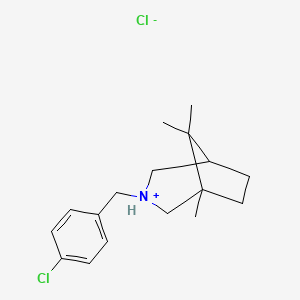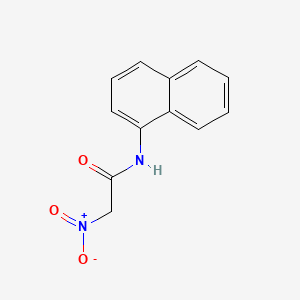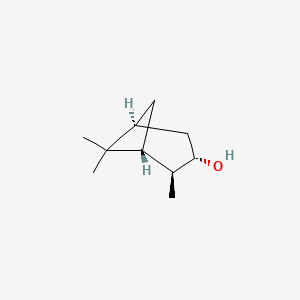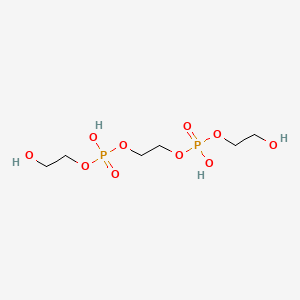
3,5,8,10-Tetraoxa-4,9-diphosphadodecane-1,12-diol, 4,9-dihydroxy-, 4,9-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,8,10-Tetraoxa-4,9-diphosphadodecane-1,12-diol, 4,9-dihydroxy-, 4,9-dioxide is a chemical compound with the molecular formula C6H16O10P2 This compound is characterized by the presence of two phosphorus atoms and multiple oxygen atoms, forming a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,8,10-Tetraoxa-4,9-diphosphadodecane-1,12-diol, 4,9-dihydroxy-, 4,9-dioxide involves several steps. One common method includes the reaction of pentaerythritol with phosphorus oxychloride in the presence of a base, followed by hydrolysis to yield the desired product . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,5,8,10-Tetraoxa-4,9-diphosphadodecane-1,12-diol, 4,9-dihydroxy-, 4,9-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxides.
Applications De Recherche Scientifique
3,5,8,10-Tetraoxa-4,9-diphosphadodecane-1,12-diol, 4,9-dihydroxy-, 4,9-dioxide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Mécanisme D'action
The mechanism of action of 3,5,8,10-Tetraoxa-4,9-diphosphadodecane-1,12-diol, 4,9-dihydroxy-, 4,9-dioxide involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, affecting their activity and function. The specific pathways involved depend on the context of its application, such as its role in catalysis or as a therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 3,9-dihydroxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-dioxide
- 3,9-dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Uniqueness
What sets 3,5,8,10-Tetraoxa-4,9-diphosphadodecane-1,12-diol, 4,9-dihydroxy-, 4,9-dioxide apart is its specific structure and the presence of multiple oxygen and phosphorus atoms, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
34994-91-7 |
|---|---|
Formule moléculaire |
C6H16O10P2 |
Poids moléculaire |
310.13 g/mol |
Nom IUPAC |
2-hydroxyethyl 2-[hydroxy(2-hydroxyethoxy)phosphoryl]oxyethyl hydrogen phosphate |
InChI |
InChI=1S/C6H16O10P2/c7-1-3-13-17(9,10)15-5-6-16-18(11,12)14-4-2-8/h7-8H,1-6H2,(H,9,10)(H,11,12) |
Clé InChI |
VZTUNSKRPZVUGG-UHFFFAOYSA-N |
SMILES canonique |
C(COP(=O)(O)OCCOP(=O)(O)OCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


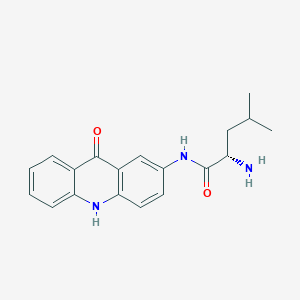
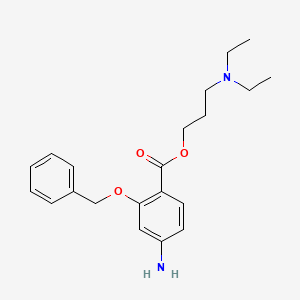
![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid](/img/structure/B13745765.png)



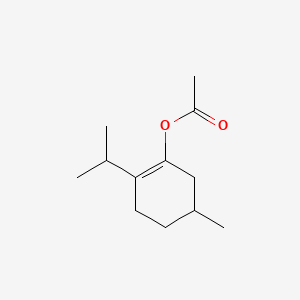

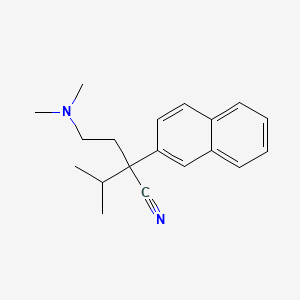
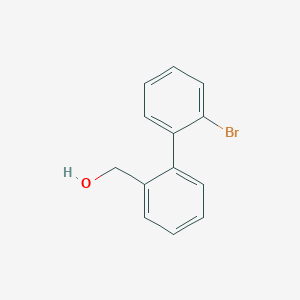
![S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] ethanethioate](/img/structure/B13745824.png)
